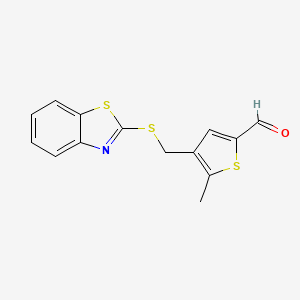
4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is a heterocyclic compound that features both benzothiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride under acidic or basic conditions. Common methods include:
Microwave Irradiation: This technique accelerates the reaction, providing higher yields in shorter times.
One-Pot Multicomponent Reactions: These reactions are efficient and environmentally friendly, often using catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2).
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts that can be easily removed by filtration .
Chemical Reactions Analysis
Types of Reactions
4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: Enzymes like dihydroorotase and DNA gyrase.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.
Benzothiazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness
4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is unique due to its combined benzothiazole and thiophene structures, which confer distinct electronic properties and biological activities .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS3/c1-9-10(6-11(7-16)18-9)8-17-14-15-12-4-2-3-5-13(12)19-14/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIOZIBVECFBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
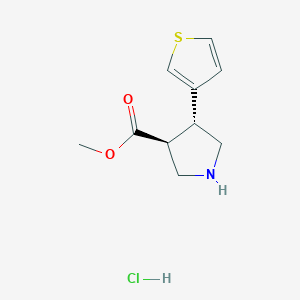
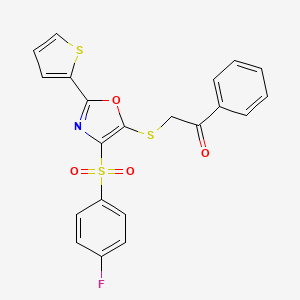
![N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B2403371.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)
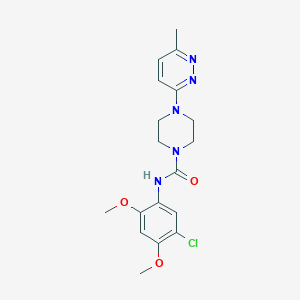

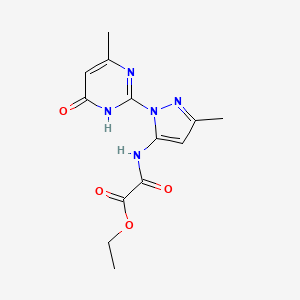
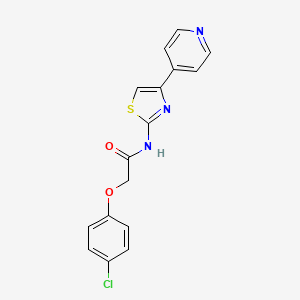
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)

![2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)


![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)
